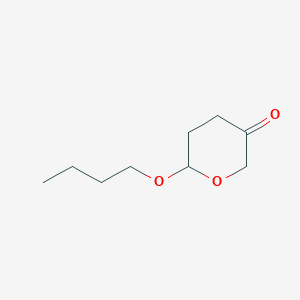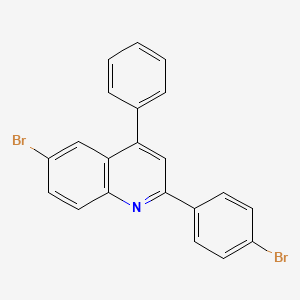![molecular formula C14H26OS B14470960 1-Oxa-4-thiaspiro[4.11]hexadecane CAS No. 70015-94-0](/img/structure/B14470960.png)
1-Oxa-4-thiaspiro[4.11]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-4-thiaspiro[4.11]hexadecane is a chemical compound known for its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system.
Méthodes De Préparation
The synthesis of 1-Oxa-4-thiaspiro[4.11]hexadecane typically involves the formation of the spiro ring system through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a diol with a thiol in the presence of a catalyst can lead to the formation of the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-Oxa-4-thiaspiro[4.11]hexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxygen or sulfur atoms, often using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
Applications De Recherche Scientifique
1-Oxa-4-thiaspiro[4.11]hexadecane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Oxa-4-thiaspiro[4.11]hexadecane involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been shown to act as an agonist for certain serotonin receptors, modulating their activity and influencing neurotransmitter release . The pathways involved in its action include binding to the active site of the receptor, inducing conformational changes that lead to downstream signaling events .
Comparaison Avec Des Composés Similaires
1-Oxa-4-thiaspiro[4.11]hexadecane can be compared with other spirocyclic compounds, such as:
1,4-Dithiaspiro[4.5]decane: This compound contains two sulfur atoms in the spiro ring, which can influence its reactivity and biological activity.
1,4-Dioxaspiro[4.5]decane:
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications .
Propriétés
Numéro CAS |
70015-94-0 |
|---|---|
Formule moléculaire |
C14H26OS |
Poids moléculaire |
242.42 g/mol |
Nom IUPAC |
1-oxa-4-thiaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26OS/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
Clé InChI |
YQZMWEDOGHWYKR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2(CCCCC1)OCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


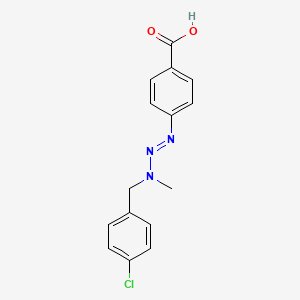
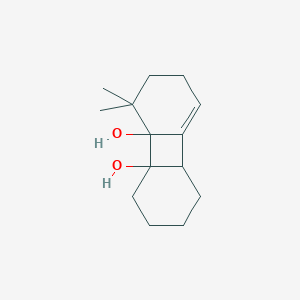


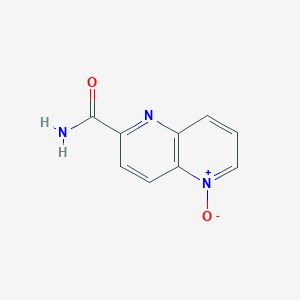
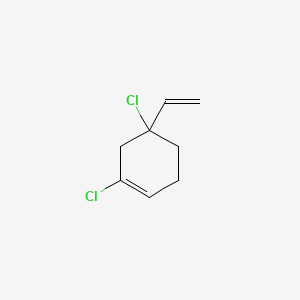


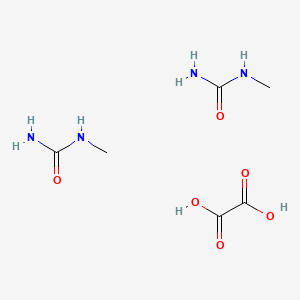
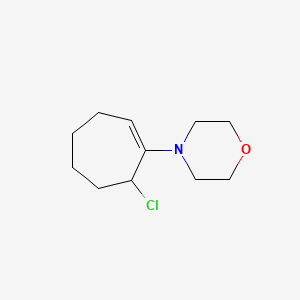
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
